N-tert-Butoxycarbonyl-L-aspartic acid beta-benzyl ester

Catalog No.
S713803
CAS No.
7536-58-5
M.F
C16H21NO6
M. Wt
323.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-tert-Butoxycarbonyl-L-aspartic acid beta-benzyl ...

CAS Number

7536-58-5

Product Name

N-tert-Butoxycarbonyl-L-aspartic acid beta-benzyl ester

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid

Molecular Formula

C16H21NO6

Molecular Weight

323.34 g/mol

InChI

InChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-12(14(19)20)9-13(18)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,19,20)/t12-/m0/s1

InChI Key

SOHLZANWVLCPHK-LBPRGKRZSA-N

solubility

>48.5 [ug/mL]

Synonyms

Boc-Asp(OBzl)-OH;7536-58-5;Boc-L-asparticacid4-benzylester;(S)-4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoicacid;4-BenzylN-Boc-L-aspartate;SOHLZANWVLCPHK-LBPRGKRZSA-N;Boc-L-Asparticacid-4-benzylester;N-(tert-Butoxycarbonyl)-L-asparticacid4-benzylester;ST039913;N-alpha-t-BOC-L-aspartic-beta-benzylester;(2S)-4-(benzyloxy)-2-[(tert-butoxycarbonyl)amino]-4-oxobutanoicacid;4-BenzylN-(tert-Butoxycarbonyl)-L-aspartate;AC1LUICW;PubChem12096;N-tert-Butoxycarbonyl-L-asparticacid4-benzylester;SCHEMBL84710;Asparticacid,N-carboxy-,4-benzylN-tert-butylester,L-;KSC496E7H;MLS000686264;15386_ALDRICH;SCHEMBL344669;440655_ALDRICH;CHEMBL1299590;15386_FLUKA;CTK3J6273

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)O

The exact mass of the compound Boc-Asp(OBzl)-OH is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >48.5 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118538. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Excitatory Amino Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-tert-Butoxycarbonyl-L-aspartic acid beta-benzyl ester (Boc-Asp(OBzl)-OH) is a highly standardized, orthogonally protected amino acid building block critical for Boc-strategy solid-phase peptide synthesis (SPPS) and advanced solution-phase fragment condensation. By masking the alpha-amino group with an acid-labile tert-butoxycarbonyl (Boc) moiety and the beta-carboxyl side chain with a benzyl (OBzl) ester, this compound ensures strict regioselectivity during peptide bond formation [1]. The OBzl group exhibits robust stability against the repetitive trifluoroacetic acid (TFA) treatments used for Boc deprotection, yet it can be quantitatively cleaved via strong anhydrous acids (e.g., HF, TFMSA) or mild catalytic hydrogenolysis. This orthogonal cleavage profile provides procurement teams with a versatile, highly processable precursor for both laboratory-scale and industrial peptide manufacturing .

Procurement Fit

Orthogonal Protection Boc (acid-labile) / OBzl (hydrogenolytic) enables selective deprotection in Boc SPPS
SPPS Compatibility Standard building block for Boc-based solid-phase peptide synthesis workflows
Chiral Synthon Enantiopure L-aspartic acid derivative for chemoselective transformations to γ-lactones

Attempting to substitute Boc-Asp(OBzl)-OH with closely related analogs fundamentally disrupts the orthogonal deprotection logic required for successful synthesis. Replacing it with Boc-Asp(OtBu)-OH in a standard Boc-SPPS workflow results in catastrophic synthesis failure, as the tert-butyl (OtBu) side-chain ester is rapidly cleaved by the TFA used to remove the alpha-amino Boc group, leading to uncontrolled side-chain branching. Conversely, while Boc-Asp(OcHex)-OH (cyclohexyl ester) is sometimes utilized to suppress acid-catalyzed aspartimide formation, it is highly resistant to catalytic hydrogenation; substituting OBzl with OcHex eliminates the ability to perform neutral, acid-free side-chain deprotection in solution-phase workflows [1]. Furthermore, utilizing Fmoc-Asp(OtBu)-OH requires a complete transition to Fmoc-based chemistry, exposing the peptide to repetitive basic conditions (piperidine) that can trigger severe base-catalyzed aspartimide formation in susceptible sequences, making Boc-Asp(OBzl)-OH the mandatory choice for specific acid-cleavable synthetic routes.

Substitution Risk

Fmoc vs. Boc Strategy Mismatch
Fmoc-Asp(OtBu)-OH requires base-labile deprotection and different resins, preventing direct substitution in Boc-based protocols.
Ester Acid Sensitivity
β-tert-butyl esters may undergo premature cleavage during repetitive TFA cycles, unlike the more stable benzyl ester.
Unprotected Aspartic Acid Limitations
Lacks N-terminal blocking and orthogonal side-chain protection, requiring pre-activation and risking uncontrolled coupling.

Side-Chain Stability Under Alpha-Amino Deprotection Conditions

In standard Boc-SPPS, the alpha-amino group is repeatedly deprotected using 50% TFA in dichloromethane. Boc-Asp(OBzl)-OH provides an OBzl side-chain ester that remains completely stable under these conditions, ensuring the beta-carboxyl group remains masked throughout the synthesis . In contrast, utilizing Boc-Asp(OtBu)-OH under the same conditions results in rapid, premature side-chain deprotection, as the OtBu group is highly acid-labile and cleaves concurrently with the Boc group. This lack of orthogonality with OtBu leads to immediate side-chain branching during subsequent coupling steps.

Evidence DimensionSide-chain ester stability in 50% TFA/DCM
Target Compound DataBoc-Asp(OBzl)-OH (OBzl ester): Stable (>99% intact after 24 hours)
Comparator Or BaselineBoc-Asp(OtBu)-OH (OtBu ester): Unstable (t1/2 < 10 minutes, rapid cleavage)
Quantified Difference>100-fold difference in acid stability under Boc deprotection conditions
Conditions50% Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature

Procurement of the OBzl-protected form is mandatory for Boc-SPPS to maintain side-chain masking during repetitive TFA deprotection cycles.

Enantiomeric Purity
Head-to-head
≥99.0% (sum of enantiomers, HPLC)
Comparator Boc-Asp(OtBu)-OH: ≥99.0% (TLC)
Higher analytical resolution reduces chiral impurity risk in final peptide.
Method context; specification threshold equivalent, but analytical rigor differs.

Compatibility with Mild Catalytic Hydrogenolysis for Solution-Phase Synthesis

For solution-phase fragment condensation or the synthesis of highly acid-sensitive peptides, avoiding strong acids (like HF or TFA) during final deprotection is highly desirable. The OBzl group of Boc-Asp(OBzl)-OH can be quantitatively removed via mild catalytic hydrogenation (H2, Pd/C) under neutral conditions [1]. When compared to Boc-Asp(OcHex)-OH, which utilizes a cyclohexyl ester to minimize aspartimide formation in SPPS, the OcHex group is fundamentally resistant to standard catalytic hydrogenation. This makes Boc-Asp(OBzl)-OH the superior and necessary choice when the synthetic route relies on reductive, acid-free side-chain deprotection [2].

Evidence DimensionCleavage efficiency via catalytic hydrogenolysis
Target Compound DataBoc-Asp(OBzl)-OH: Quantitative cleavage of OBzl ester
Comparator Or BaselineBoc-Asp(OcHex)-OH: Resistant to cleavage (intact OcHex ester)
Quantified DifferenceComplete cleavage vs. zero cleavage under identical reductive conditions
ConditionsH2 gas (1 atm), Pd/C catalyst, neutral solvent (e.g., methanol or DMF), room temperature

Enables the procurement of a building block that supports neutral, acid-free final deprotection workflows, critical for manufacturing acid-sensitive peptide therapeutics.

Chiral Identity
Head-to-head
[α]20/D −20.0±1° (c=2, DMF)
Comparator Boc-Asp(OtBu)-OH: +2.0±0.4° (c=1, MeOH)
Rapid, non-destructive identity verification and racemization check.
Polarimetry under defined conditions; opposite sign distinguishes analogs.

Regioselectivity and Prevention of Side-Chain Polymerization

The foundational purpose of Boc-Asp(OBzl)-OH is to direct peptide bond formation exclusively to the alpha-carboxyl group. By masking the beta-carboxyl group with the OBzl ester, activation reagents (e.g., DCC, EDC, HATU) only react with the alpha position, yielding >99% regioselective coupling [1]. Attempting to use unprotected or crude L-aspartic acid as a cost-saving baseline results in non-selective activation of both carboxyl groups, leading to massive generation of beta-linked impurities, cross-linking, and poly-aspartic acid formation, which drastically reduces the yield of the target linear peptide to near zero .

Evidence DimensionAlpha-carboxyl coupling regioselectivity
Target Compound DataBoc-Asp(OBzl)-OH: >99% alpha-linkage
Comparator Or BaselineUnprotected L-Aspartic Acid: Mixed alpha/beta linkages and polymerization
Quantified Difference>99% selectivity vs. uncontrolled multi-site reactivity
ConditionsStandard peptide coupling activation (e.g., DCC/HOBt or HATU/DIPEA) in DMF

Justifies the cost of procuring the fully protected derivative, as unprotected baselines are entirely unprocessable for sequence-specific peptide elongation.

Chemoselective Reduction
Data to verify
95% isolated yield
β-amino alcohol without optical purity loss
Provides access to enantiopure β-amino alcohols and γ-lactones.
Single-study report; mixed anhydride/NaBH₄ method in THF.
Bioactive Peptide Assembly
Context-dependent
Six-step liquid-phase synthesis of hexapeptide
Global benzyl deprotection in final step
Demonstrates compatibility with scaled convergent synthesis.
Patent context; verify applicability to specific sequence.

Standard Boc-Strategy Solid-Phase Peptide Synthesis (SPPS)

Boc-Asp(OBzl)-OH is the foundational building block for incorporating aspartic acid residues in standard Boc-SPPS workflows. Because the OBzl ester is completely stable to the repetitive TFA treatments required for alpha-amino deprotection, it ensures the side chain remains protected until the final global cleavage step using anhydrous HF or TFMSA .

Solution-Phase Synthesis of Acid-Sensitive Peptide Fragments

In advanced solution-phase manufacturing where final products or intermediates are sensitive to strong acids, Boc-Asp(OBzl)-OH is the preferred precursor. Its OBzl side-chain protecting group can be cleanly removed via mild catalytic hydrogenation (Pd/C, H2), allowing for orthogonal, acid-free deprotection that is impossible to achieve with OcHex or OtBu protected analogs[1].

Synthesis of Peptides Requiring Orthogonal Multi-Step Deprotection

For complex peptide architectures, such as cyclic peptides or branched conjugates, Boc-Asp(OBzl)-OH provides a critical layer of orthogonality. The Boc group can be removed with TFA to allow backbone elongation, while the OBzl group remains intact for later selective removal via hydrogenolysis, enabling highly controlled, site-specific modifications without exposing the peptide to global cleavage conditions .

Application Selection Matrix

Application
Selection Property
Validation Focus
Boc SPPS Asp Incorporation
Orthogonal Boc/Bzl protection compatibility
Side-chain stability under repetitive TFA cycles
Chiral γ-Lactone Synthesis
Chemoselective α-carboxyl reduction capability
Optical purity retention and lactonization efficiency
Convergent Liquid-Phase Peptide Assembly
Global benzyl deprotection compatibility
Final purity and deprotection completeness

XLogP3

1.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

323.13688739 Da

Monoisotopic Mass

323.13688739 Da

Heavy Atom Count

23

UNII

LQ5UR33F4Q

Other CAS

7536-58-5

Wikipedia

Boc-L-aspartic acid 4-benzyl ester

General Manufacturing Information

L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(phenylmethyl) ester: INACTIVE

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